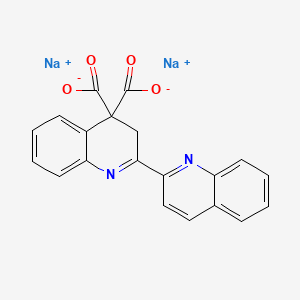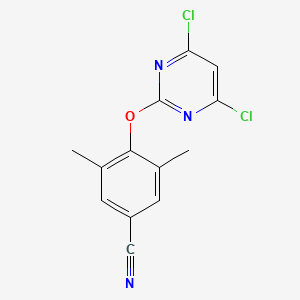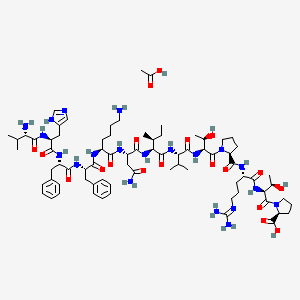
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide is an organic compound with the molecular formula C5H8N2O2. It is also known by other names such as N-(2-amino-2-oxoethyl)acrylamide and N-(carbamoylmethyl)acrylamide . This compound is a white to light yellow powder or crystal and is known for its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide can be synthesized through the reaction of glycine with acryloyl chloride or acrylaldehyde . The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired purity levels. The compound is stored under inert gas conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid, thereby modulating various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Amino-2-oxoethyl)acrylamide: Shares similar structural features and reactivity.
N-(2-Amino-2-oxoethyl)-2-methylbenzamide: Another compound with similar functional groups but different applications.
Uniqueness
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields of research and industry .
Eigenschaften
CAS-Nummer |
2479-63-2 |
|---|---|
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
N-(2-amino-2-oxoethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H10N2O2/c1-4(2)6(10)8-3-5(7)9/h1,3H2,2H3,(H2,7,9)(H,8,10) |
InChI-Schlüssel |
PZWRHDSUKRJIDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)









